N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Overview
Description
N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound has garnered interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction involving a thiophene derivative and the thiadiazole intermediate.
Acetylation: The final step involves the acetylation of the thiadiazole-thiophene intermediate to form the desired compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.
Scientific Research Applications
N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription, which can lead to cell death.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cells.
Comparison with Similar Compounds
N-[4-ACETYL-5-METHYL-5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents may exhibit varying biological activities and chemical properties.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups may have different applications in chemistry and industry.
Acetamide Derivatives: Compounds with acetamide groups but different heterocyclic rings may show different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetyl-5-methyl-5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7(15)12-10-13-14(8(2)16)11(3,18-10)9-5-4-6-17-9/h4-6H,1-3H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYEWPIKKNUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=CS2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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